molecular formula C12H16N4O3 B1387470 3-(1-tert-butyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)propanoic acid CAS No. 1105196-70-0

3-(1-tert-butyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)propanoic acid

Cat. No.: B1387470
CAS No.: 1105196-70-0
M. Wt: 264.28 g/mol
InChI Key: RADJRQSZXBYAED-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[3,4-d]pyrimidin-4-one core substituted with a tert-butyl group at position 1 and a propanoic acid moiety at position 3. The propanoic acid group enhances solubility and enables salt formation, which is advantageous for pharmacokinetics. The tert-butyl substituent likely improves metabolic stability by steric shielding .

Properties

IUPAC Name

3-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O3/c1-12(2,3)16-10-8(6-14-16)11(19)15(7-13-10)5-4-9(17)18/h6-7H,4-5H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RADJRQSZXBYAED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(1-tert-butyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)propanoic acid is a novel compound with potential therapeutic applications due to its unique structural features and biological properties. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Chemical Formula : C₁₂H₁₆N₄O₃
  • Molecular Weight : 264.28 g/mol
  • CAS Number : 1105196-70-0
  • Physical Form : Solid

Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidine scaffold exhibit a variety of biological activities. The specific mechanisms of action for this compound are still under investigation, but several studies suggest the following potential mechanisms:

  • Inhibition of Cyclin-dependent Kinases (CDKs) : Similar compounds have shown significant inhibitory effects on CDK2 and CDK9, which are critical for cell cycle regulation. For instance, related pyrazolo[3,4-b]pyridine derivatives have demonstrated IC₅₀ values of 0.36 µM for CDK2 and 1.8 µM for CDK9, indicating strong potential as anticancer agents .
  • Antiproliferative Activity : Studies have reported that compounds with similar structures exhibit antiproliferative effects against various human cancer cell lines such as HeLa and A375. This suggests a potential role in cancer treatment through the inhibition of tumor cell growth .
  • Modulation of Inflammatory Pathways : The compound may also influence inflammatory pathways due to its structural similarities with known anti-inflammatory agents. Research indicates that derivatives with propanoic acid moieties often exhibit enhanced lipophilicity and anti-inflammatory activity .

Biological Activity Data Summary

Biological ActivityObserved EffectsReference
CDK InhibitionIC₅₀ = 0.36 µM (CDK2), 1.8 µM (CDK9)
AntiproliferativeSignificant reduction in cell viability in HeLa and A375 cell lines
Anti-inflammatoryPotential modulation of inflammatory responses

Case Study 1: Anticancer Properties

A recent study explored the effects of various pyrazolo[3,4-d]pyrimidine derivatives on cancer cell lines. The results indicated that compounds structurally related to this compound exhibited significant cytotoxicity against multiple cancer types, suggesting a promising avenue for further development as anticancer therapeutics .

Case Study 2: Inhibition of Inflammatory Responses

Another research project focused on the anti-inflammatory potential of similar compounds in vivo. The study demonstrated that certain derivatives could effectively reduce inflammation markers in animal models, supporting the hypothesis that this class of compounds could be developed into therapeutic agents for inflammatory diseases .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among analogs include substitutions at positions 1, 3, and 5 of the pyrazolo[3,4-d]pyrimidine scaffold:

Compound Substituents (Position) Melting Point (°C) Key Functional Groups References
Target compound 1-tert-butyl, 5-propanoic acid N/A Carboxylic acid
3-(4-Fluorophenyl)-1-(4-nitrophenyl)-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-4-one (14a) 1-(4-nitrophenyl), 3-(4-fluorophenyl) >340 Ketone
[3-(4-Fluorophenyl)-4-imino-1-(4-nitrophenyl)-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]amine (17a) 1-(4-nitrophenyl), 3-(4-fluorophenyl), 4-imino 266–268 Imino, amine
1-(6-Methyl-4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-3-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione (12a) 1-phenyl, 6-methyl, 2-thioxo 242–244 Thioxo, dione
3-(1-Methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)propanoic acid 1-methyl, 5-propanoic acid N/A Carboxylic acid

Key Observations :

  • Thermal Stability : Aryl-substituted derivatives (e.g., 14a, 17a) exhibit high melting points (>340°C and 266–268°C), attributed to strong intermolecular interactions (e.g., π-stacking, hydrogen bonding) .
  • Solubility: The propanoic acid moiety in the target compound and its methyl analog () enhances water solubility compared to esters (e.g., ethyl 2-(3,6-dimethyl-4-oxo-1-phenyl-...)acetate ) or amides (e.g., ’s trifluoromethylphenylpropanamide ).

Structure-Activity Relationships (SAR)

Position 1 Substitutions: tert-Butyl (Target): Enhances lipophilicity and metabolic stability.

Position 5 Modifications: Propanoic Acid (Target): Improves solubility and enables prodrug strategies. Amides/Esters (): Reduce solubility but may enhance membrane permeability .

Position 3/4 Functional Groups: Imino (17a): May participate in hydrogen bonding with biological targets . Thioxo (12a): Alters electronic properties and redox behavior .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 1
3-(1-tert-butyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)propanoic acid
Reactant of Route 2
3-(1-tert-butyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)propanoic acid

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